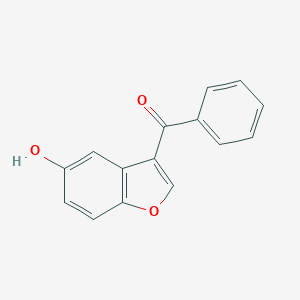
(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone is a benzofuran derivative with a phenyl methanone moiety. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic applications in diseases such as Alzheimer's and diabetes .
Synthesis Analysis
The synthesis of benzofuran-phenylmethanone derivatives can be achieved through various methods. One approach involves the photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones to yield benzoaryl-5-yl(2-hydroxyphenyl)methanones . Another method includes the Rap-Stoermer condensation reaction, which has been used to produce benzofuran-2-yl(phenyl)methanone derivatives . Additionally, the reaction of halogenated phenols with benzoyl chloride has been employed to synthesize compounds like (5-bromo-2-hydroxyphenyl)(phenyl)methanone .
Molecular Structure Analysis
The molecular structure of benzofuran-phenylmethanone derivatives has been characterized using various spectroscopic techniques such as IR, NMR, MS, and HRMS. X-ray crystallography has also been utilized to determine the crystal structure of these compounds, providing detailed information about their molecular geometry .
Chemical Reactions Analysis
Benzofuran-phenylmethanone derivatives can undergo further chemical modifications, which can enhance their biological activity. For instance, introducing hydroxyl groups to the phenyl ring may result in increased inhibitory action against targets like SIRT1, a NAD(+)-dependent deacetylase . The presence of substituents such as nitro, methoxy, and halogen groups can also influence the antimicrobial and antioxidant properties of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran-phenylmethanone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their biological function and potential therapeutic use. The crystallographic data provide insights into the density and molecular packing of these compounds .
Relevant Case Studies
Several case studies have demonstrated the biological significance of benzofuran-phenylmethanone derivatives. For example, some novel substituted benzofuran-phenylmethanone analogs have shown promising antimicrobial activity against various bacterial and fungal strains, as well as cytotoxicity against cancer cell lines . In another study, benzofuran-2-yl(phenyl)methanone derivatives were evaluated as ligands for β-amyloid plaques, which are characteristic of Alzheimer's disease, showing potential as probes for detecting these plaques in the brain . Furthermore, certain derivatives have been identified as potent SIRT1 inhibitors, suggesting their role in regulating deacetylase activity and influencing cellular processes .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Applications
Research has demonstrated the synthesis and characterization of novel benzofuran derivatives, including those similar to "(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone", showing significant antimicrobial and antioxidant properties. These compounds were synthesized through various chemical reactions and evaluated for their biological activities, showcasing effectiveness against bacterial strains and free radicals, suggesting potential for use in antimicrobial and antioxidant applications (Rashmi et al., 2014); (Kenchappa et al., 2016).
Antimitotic Activity
Benzofuran linked tetralones, which are related to the core structure of "(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone", have been investigated for their antimitotic activity. These compounds, synthesized through a series of chemical reactions, exhibited potential as antimitotic agents, with certain derivatives showing enhanced activity, indicating their relevance in research focused on cell division and cancer therapy (Umesha et al., 2018).
Interaction with Biological Targets
One study identified benzofuran-3-yl(phenyl)methanone derivatives as novel SIRT1 inhibitors, which are involved in deacetylation processes related to aging and metabolic regulation. These inhibitors demonstrated the ability to bind in specific pockets of the SIRT1 protein, inhibiting its activity and influencing biological processes such as p53 acetylation at the cellular level, highlighting the compound's potential in research on aging and metabolic diseases (Wu et al., 2013).
Safety And Hazards
Zukünftige Richtungen
The unique structural features and wide array of biological activities of benzofuran derivatives make them a privileged structure in the field of drug discovery . Therefore, “(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone” and other benzofuran derivatives may have potential applications in the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
(5-hydroxy-1-benzofuran-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-6-7-14-12(8-11)13(9-18-14)15(17)10-4-2-1-3-5-10/h1-9,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHPCXZMHILLOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344255 |
Source


|
| Record name | (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone | |
CAS RN |
17249-62-6 |
Source


|
| Record name | (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

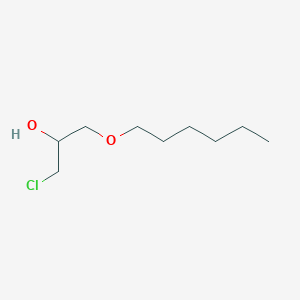
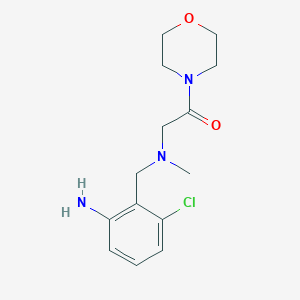
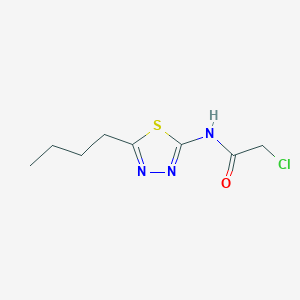

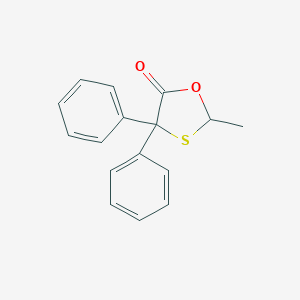
![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)


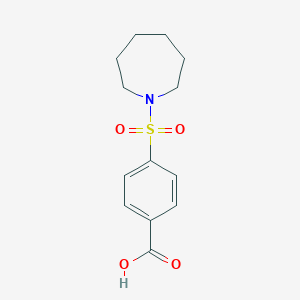

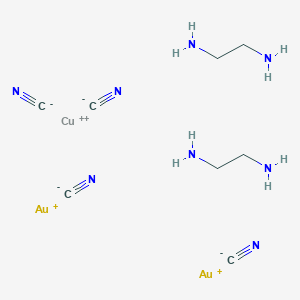

![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)
